Methyl 2-amino-3-(4-chlorophenyl)propanoate
Overview
Description
“Methyl 2-amino-3-(4-chlorophenyl)propanoate” is a compound with the molecular formula C10H12ClNO2 . It is a derivative of carboxamide and is formed from the formal condensation of the carboxylic acid group of N-(isopropoxycarbonyl)valine with the amino group of methyl 3-amino-3-(4-chlorophenyl)propanoate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-3-(4-chlorophenyl)propanoate” can be represented by the SMILES stringClC1=CC=C(CC(C(OC)=O)N)C=C1
. The InChI representation is InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3
. Physical And Chemical Properties Analysis
“Methyl 2-amino-3-(4-chlorophenyl)propanoate” is a powder . It has a molecular weight of 213.66 g/mol . The CAS number is 23434-96-0 .Scientific Research Applications
Molecular Docking and Biological Activity
Molecular docking studies reveal the potential of butanoic acid derivatives in bonding and inhibiting Placenta growth factor (PIGF-1), indicating good biological activities. These derivatives, including compounds closely related to Methyl 2-amino-3-(4-chlorophenyl)propanoate, have been explored for their role in pharmacological importance, offering insights into their potential therapeutic applications (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2018).
Herbicidal Activity
Research on closely related chemical analogs, such as Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, demonstrates selective herbicidal activity for wild oat control in wheat, highlighting the compound's role in agricultural science. This selective inhibition underscores the potential for developing targeted herbicides that minimize crop damage while effectively managing weed growth (M. Shimabukuro, R. H. Shimabukuro, W. S. Nord, R. A. Hoerauf, 1978).
Corrosion Inhibition
Studies on Schiff bases derived from L-Tryptophan, structurally similar to Methyl 2-amino-3-(4-chlorophenyl)propanoate, indicate their effectiveness in inhibiting the corrosion of stainless steel in acidic environments. These findings are crucial for the development of new materials and coatings that can extend the life of metal structures and components in corrosive conditions (S. Vikneshvaran, S. Velmathi, 2017).
Structural and Spectroscopic Analysis
Research on compounds such as Methyl N-(4-chlorophenyl)succinamate, which shares a functional group with Methyl 2-amino-3-(4-chlorophenyl)propanoate, provides detailed structural and spectroscopic analysis. These studies contribute to our understanding of the molecular geometry, electron distribution, and potential interactions in solid-state forms, aiding in the design and synthesis of new compounds with desired physical and chemical properties (B. Gowda, S. Foro, B. Saraswathi, H. Terao, H. Fuess, 2009).
Nonlinear Optical Materials
Exploration of the optical properties of certain derivatives indicates their potential as candidates for nonlinear optical materials. This research opens avenues for developing new materials that could be used in optical switching, modulation, and telecommunications technologies, showcasing the broad applicability of this compound's derivatives in advanced technological applications (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-3-(4-chlorophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHPVOLRIXZZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23434-91-5 (hydrochloride) | |
Record name | 4-Chlorophenylalanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00946090 | |
Record name | Methyl 2-amino-3-(4-chlorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(4-chlorophenyl)propanoate | |
CAS RN |
23434-96-0 | |
Record name | Phenylalanine, 4-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23434-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenylalanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-amino-3-(4-chlorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-chloro-3-phenylalaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-DL-PHENYLALANINE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA5R0QT27X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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